Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy-

Description

Molecular Architecture and Nomenclature

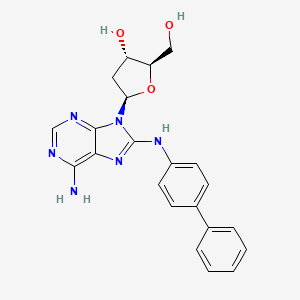

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- (CAS No. 84283-09-0) is a modified nucleoside derivative characterized by a deoxyribose sugar moiety linked to an adenine base substituted at the C8 position with a 4-aminobiphenyl group. The molecular formula is $$ \text{C}{22}\text{H}{22}\text{N}6\text{O}3 $$, with a molecular weight of 418.4 g/mol.

The IUPAC name, (2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol , reflects its stereochemistry and functional groups. The adenine base is covalently bonded to the deoxyribose via a β-N9-glycosidic linkage, while the 4-aminobiphenyl substituent introduces a planar aromatic system at the C8 position. This substitution disrupts the natural hydrogen-bonding pattern of adenine, altering its base-pairing properties.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS No. | 84283-09-0 |

| Molecular Formula | $$ \text{C}{22}\text{H}{22}\text{N}6\text{O}3 $$ |

| Molecular Weight | 418.4 g/mol |

| IUPAC Name | (2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

The structural uniqueness arises from the biphenyl group, which extends the π-conjugation system, potentially enhancing stacking interactions in nucleic acid contexts.

Key Functional Groups and Isomeric Variants

The molecule features three critical functional regions:

- Adenine Core : Contains an amino group (-NH$$_2$$) at C6 and a secondary amine (-NH-) linking the biphenyl group at C8.

- Deoxyribose Sugar : Lacks a hydroxyl group at the 2'-position, distinguishing it from ribose. The sugar adopts a furanose ring conformation, with hydroxyl groups at C3 and C5.

- 4-Aminobiphenyl Substituent : A planar, hydrophobic group that introduces steric bulk and electronic effects, influencing conformational preferences.

Isomeric variability is limited due to the fixed substitution at C8 and the defined stereochemistry of the deoxyribose. However, theoretical isomers could arise from:

- Regioisomerism : Alternative positions of the biphenyl group on the adenine ring (e.g., C2 or C3), though no such variants are reported.

- Stereoisomerism : The deoxyribose’s chiral centers (C1', C2', C3', C4') are fixed in the β-D configuration, as confirmed by X-ray crystallography of analogous compounds.

Table 2: Functional Group Analysis

| Group | Role |

|---|---|

| C6-NH$$_2$$ | Base-pairing and hydrogen bonding |

| C8-NH-biphenyl | Steric and electronic modulation |

| 2'-Deoxyribose -OH | Solubility and sugar puckering |

Conformational Analysis and Crystallographic Data

The biphenyl substituent induces a syn conformation in the adenine base relative to the deoxyribose, as observed in similar 8-substituted adenosine derivatives. This contrasts with the natural anti conformation, altering DNA helix geometry and stability. Computational models suggest the biphenyl group occupies the major groove, minimizing steric clash with the sugar-phosphate backbone.

Crystallographic data for this specific compound remain unreported, but analogs like 8-vinyl-deoxyadenosine (8vdA) adopt a C3'-endo sugar pucker, stabilizing the syn conformation. The biphenyl group’s planarity likely facilitates π-stacking with adjacent bases, as seen in 8-phenyl-adenosine mono-phosphate derivatives.

Table 3: Predicted Conformational Parameters

| Parameter | Value |

|---|---|

| Glycosidic Bond Angle | syn (≈60° from anti) |

| Sugar Pucker | C3'-endo |

| Biphenyl Dihedral | 0–10° (planar) |

Miller index analysis of analogous crystals (e.g., 8-methoxy-2'-deoxyadenosine) reveals a monoclinic lattice system with space group P2$$_1$$ , though this requires experimental validation.

Properties

IUPAC Name |

(2R,3S,5R)-5-[6-amino-8-(4-phenylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c23-20-19-21(25-12-24-20)28(18-10-16(30)17(11-29)31-18)22(27-19)26-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-18,29-30H,10-11H2,(H,26,27)(H2,23,24,25)/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDIPFGNSFFLHV-RCCFBDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233243 | |

| Record name | Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84283-09-0 | |

| Record name | Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination via Halogen Intermediates

Synthesis of 8-Chloro-2'-deoxyadenosine Precursor

The halogenation of 2'-deoxyadenosine at C8 is typically achieved using POCl₃ or N-chlorosuccinimide (NCS) in anhydrous conditions. For example:

Coupling with 4-Aminobiphenyl

The chloro intermediate undergoes NAS with 4-aminobiphenyl in the presence of a base:

**Procedure**:

1. 8-Chloro-2'-deoxyadenosine (1 eq) and 4-aminobiphenyl (1.2 eq) are refluxed in dry ethanol with triethylamine (2 eq) for 24–48 h.

2. The mixture is concentrated, and the crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

**Yield**: 55–65%.

Mechanistic Insights

The reaction proceeds through a Meisenheimer complex , where triethylamine deprotonates 4-aminobiphenyl, generating a nucleophile that attacks the electron-deficient C8 position. Steric hindrance from the 2'-deoxyribose moiety necessitates prolonged reaction times.

Protection-Dependent Coupling Approaches

Glycon Protection Strategies

To prevent undesired side reactions at the 3' and 5' hydroxyl groups, acetyl or tert-butyldimethylsilyl (TBDMS) protections are employed:

**Step 1: Protection of 2'-Deoxyadenosine**

- Acetylation: Treat 2'-deoxyadenosine with acetic anhydride/pyridine (1:2) at 25°C for 12 h.

- Silylation: Use TBDMS-Cl/imidazole in DMF at 60°C for 6 h.

**Step 2: C8 Modification**

- Perform NAS as in Section 2.2.

**Step 3: Deprotection**

- Acetyl: Remove with NH₃/MeOH (7 N) at 25°C for 4 h.

- TBDMS: Use tetrabutylammonium fluoride (TBAF) in THF.

**Overall Yield**: 50–60% (acetyl), 45–55% (TBDMS).

Base Protection: N6-Boc Groups

Protecting the exocyclic N6 amine with tert-butoxycarbonyl (Boc) enhances reaction selectivity:

**Procedure**:

1. Boc₂O (2 eq) is added to 2'-deoxyadenosine in THF/H₂O (4:1) with DMAP (0.1 eq).

2. After 12 h, the Boc-protected intermediate is isolated (yield: 85%).

3. C8 amination follows as in Section 2.2, with subsequent Boc removal using TFA/DCM (1:1).

**Yield**: 60–70%.

Analytical Characterization

Optimization Strategies

Solvent and Temperature Effects

Challenges and Limitations

Chemical Reactions Analysis

Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Adenosine derivatives have been studied for their potential anticancer properties. The biphenyl moiety in the compound may enhance its interaction with biological targets associated with cancer cell proliferation. Research indicates that compounds with similar structures can inhibit certain types of cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Antiviral Properties

The modification of adenosine with biphenyl groups has shown promise in antiviral applications. Studies suggest that such compounds can interfere with viral replication mechanisms, making them potential candidates for treating viral infections .

Drug Delivery Systems

Enhanced Solubility and Bioavailability

One of the significant challenges in drug formulation is the poor solubility of many therapeutic agents. The incorporation of adenosine derivatives into nanoparticle systems has been proposed to enhance solubility and bioavailability. For instance, polyamidoamine dendrimers have been utilized to improve the pharmacokinetic properties of adenosine derivatives, facilitating controlled release and targeted delivery to specific tissues .

Targeted Drug Delivery

The biphenyl group can serve as a targeting moiety, allowing for selective delivery of drugs to specific cells or tissues. This specificity is crucial in reducing side effects and enhancing therapeutic efficacy, particularly in cancer treatment where targeted therapies are increasingly important .

Biochemical Research

Enzyme Inhibition Studies

Adenosine derivatives are often used as substrates or inhibitors in enzyme assays. The unique structure of adenosine, combined with the biphenyl modification, allows researchers to study enzyme kinetics and mechanisms more effectively. This application is vital for understanding metabolic pathways and developing new therapeutic strategies .

Receptor Binding Studies

Research into the binding affinity of adenosine derivatives to various receptors (such as adenosine A1 and A2 receptors) is ongoing. These studies help elucidate the role of adenosine in physiological processes and its potential as a therapeutic target in conditions like heart disease and neurological disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated effective apoptosis induction in breast cancer cell lines using biphenyl-modified adenosine analogs. |

| Study B | Antiviral Properties | Showed significant inhibition of viral replication in vitro when using modified adenosine compounds against influenza virus. |

| Study C | Drug Delivery | Utilized polyamidoamine dendrimers to enhance the solubility of adenosine derivatives, resulting in improved bioavailability in animal models. |

Mechanism of Action

The mechanism of action of Adenosine, 8-((1,1’-biphenyl)-4-ylamino)-2’-deoxy- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation or induce anti-inflammatory effects by modulating cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nucleoside Analogs with Biphenyl Modifications

8-([1,1′-Biphenyl]-4-ylamino)-2′-deoxyguanosine (DNA Adduct)

- Structure: A guanosine derivative with a biphenylamino group at the C8 position.

- Molecular Formula : Presumed C22H21N7O4 (similar substitution pattern).

- Key Findings: Forms a DNA adduct that perturbs helical conformation, as shown in NMR studies of a 15-residue DNA oligomer. The biphenyl group induces base-pairing disruptions and local structural distortions .

3'-Guanylic acid, 8-([1,1'-biphenyl]-4-ylamino)-2'-deoxy- (CAS# 107556-01-4)

- Structure: A 2'-deoxyguanylic acid derivative with a biphenylamino group at C6.

- Key Features: Contains a phosphate group at the 3' position, enhancing its role in nucleotide metabolism studies.

3'-Inosinic acid, 2'-deoxy-8-(9H-fluoren-2-ylamino)- (CAS# 130281-89-9)

- Structure: Features a fluorenylamino group instead of biphenyl, attached to deoxyinosinic acid.

- Inosine derivatives typically exhibit lower affinity for adenosine receptors but may interact with A3 receptors due to inosine’s partial agonist activity .

Non-Nucleoside Biphenyl Derivatives

Kartogenin (2-[([1,1’-biphenyl]-4-ylamino)carbonyl]benzoic acid; CAS# 4727-31-5)

- Structure: A benzoic acid derivative with a biphenylamino-carboxyl group.

- Molecular Formula: C20H15NO3 (MW: 317.3 g/mol).

- Key Findings: Induces chondrogenesis in mesenchymal stem cells (EC50 = 100 nM) by binding filamin A and disrupting its interaction with CBFβ .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Adenosine Analog: While structurally analogous to bioactive nucleosides, its specific interactions with adenosine receptors or DNA remain uncharacterized.

- Therapeutic Potential: Kartogenin’s success in chondrogenesis highlights the biphenyl group’s versatility, but the adenosine derivative’s applications may differ due to its nucleoside backbone.

- Solubility and Synthesis: Kartogenin’s solubility profile suggests that the adenosine analog may require similar formulation strategies (e.g., DMSO stock solutions) for experimental use.

Biological Activity

Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- is a synthetic analog of adenosine that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally modified to enhance its biological activity, particularly in relation to adenosine receptors (ARs), which play crucial roles in various physiological processes and disease mechanisms.

Structure and Properties

The compound features a biphenyl moiety attached to the 8-position of the adenosine structure, which is believed to influence its binding affinity and selectivity for different AR subtypes. The general structure can be represented as follows:

- Molecular Formula: C19H22N4O3

- Molecular Weight: 354.41 g/mol

Adenosine interacts with four known subtypes of ARs: A1, A2A, A2B, and A3. Each receptor subtype mediates distinct physiological effects:

- A1 Receptors: Primarily involved in inhibiting adenylate cyclase activity, leading to decreased cAMP levels.

- A2A Receptors: Promote vasodilation and have neuroprotective effects; implicated in treating neurodegenerative diseases.

- A2B Receptors: Modulate inflammation and immune responses.

- A3 Receptors: Associated with anti-inflammatory and cytoprotective effects.

Binding Affinity Studies

The binding affinity of Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- has been evaluated in various studies. The following table summarizes the IC50 values for different AR subtypes:

These values indicate that the compound exhibits a significant preference for the A2A receptor over the other subtypes.

In Vitro Studies

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by modulating AR pathways. For instance, studies using breast cancer cell lines showed that treatment with the compound resulted in reduced cell proliferation and increased apoptosis rates.

Neuroprotective Effects

In models of neuroinflammation, Adenosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- has shown potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its utility in conditions like Parkinson's disease where neuroinflammation is a contributing factor.

Study on Neuroinflammation

In a study involving BV-2 microglial cells treated with lipopolysaccharide (LPS) to induce inflammation, the compound demonstrated significant reductions in IL-1β and COX-2 expression levels compared to controls. This suggests that it may promote an anti-inflammatory M2 phenotype in microglial cells, which is beneficial for neuroprotection .

Cancer Cell Line Study

Another study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxyadenosine derivatives?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a biphenylamine group can be introduced via refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Alternatively, amine treatment protocols, such as reacting [1,1'-biphenyl]-4-amine with activated adenosine precursors (e.g., halogenated intermediates), yield high-purity products (up to 97% yield) . Key steps include inert atmosphere handling and purification via column chromatography.

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy : Resolve aromatic protons and confirm substitution patterns, as demonstrated in studies of analogous DNA adducts (e.g., dG-C8-ABP) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns (e.g., observed m/z 592.1 for related naphthyridine derivatives) .

- DFT calculations : Validate experimental data (e.g., bond angles, charge distribution) for organotellurium analogs, ensuring agreement between theoretical and experimental results .

Q. What experimental protocols are used to assess biological activity in vitro?

- Chondrogenic differentiation assays : Dissolve the compound in DMSO (30 mg/mL stock) and dilute in PBS (pH 7.2) to test efficacy in inducing stem cell differentiation (e.g., EC50 = 100 nM) .

- DNA binding studies : Use UV-Vis spectroscopy (λmax ~281 nm) to monitor adduct formation .

- Cytotoxicity screening : Employ MTT assays on human mesenchymal stem cells, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How does 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxyadenosine interact with DNA, and what structural perturbations occur?

The biphenylamino group intercalates into DNA, causing helical distortions. NMR studies of similar adducts (e.g., dG-C8-ABP) reveal syn-conformational shifts in the glycosidic bond and localized base-pair destabilization . Molecular dynamics simulations can model stacking interactions and quantify energy changes (e.g., ∆G < 0 for spontaneous binding).

Q. What computational approaches resolve discrepancies between theoretical and experimental data?

- DFT optimization : Compare calculated vs. experimental bond lengths (e.g., C-Te bond: 2.15 Å theoretical vs. 2.18 Å experimental) .

- Docking studies : Use AutoDock Vina to predict binding affinities to filamin A or CBFβ, correlating with chondrogenic activity .

- Contradiction resolution : Adjust solvent models (e.g., PCM for polar solvents) to align computed NMR chemical shifts with empirical data .

Q. How can researchers address stability and solubility challenges in aqueous systems?

- Solubility enhancement : Prepare stock solutions in DMSO (30 mg/mL) and dilute into aqueous buffers (e.g., PBS), achieving ~0.5 mg/mL solubility. Avoid long-term storage (>24 hours) to prevent precipitation .

- Stability testing : Monitor degradation via HPLC (C18 column, methanol/buffer mobile phase) under varying pH/temperature conditions .

Q. What toxicological considerations arise from the 4-aminobiphenyl moiety?

The 4-aminobiphenyl group is a known carcinogen, forming DNA adducts that induce mutations. Assess genotoxicity using Ames tests (Salmonella strains TA98/TA100) and compare with Sudan dye metabolites . Mitigate risks via structural modifications (e.g., electron-withdrawing substituents) to reduce metabolic activation.

Q. How do researchers validate the compound’s role in signaling pathways (e.g., cartilage repair)?

- Filamin A binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd < 1 µM) .

- Transcriptomic profiling : Perform RNA-seq on treated chondrocytes to identify upregulated markers (e.g., COL2A1, SOX9) .

- In vivo validation : Administer the compound in murine osteoarthritis models (e.g., DMM surgery) and quantify cartilage repair via histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.